molecular formula C12H17ClF3N B2827369 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride CAS No. 1439896-35-1

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride

Cat. No.: B2827369
CAS No.: 1439896-35-1
M. Wt: 267.72
InChI Key: XQUPVLORCGYHIP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. The presence of a trifluoromethyl group and a phenyl ring in its structure contributes to its distinctive chemical properties, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the alkylation of a phenyl ring with a trifluoromethyl group. This step can be achieved using reagents like trifluoromethyl iodide and a suitable base under controlled conditions.

    Amine Introduction: The intermediate is then subjected to a reaction with a suitable amine, such as 2,2-dimethylpropan-1-amine, under conditions that facilitate the formation of the desired amine derivative.

    Hydrochloride Formation: Finally, the amine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating the effects of trifluoromethylated amines on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride: Similar structure but without the dimethyl substitution, affecting its reactivity and applications.

Uniqueness

The presence of both the trifluoromethyl group and the dimethyl substitution in 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride imparts unique properties, such as increased lipophilicity and altered reactivity, distinguishing it from other similar compounds. These features make it particularly valuable in specific research and industrial contexts.

Properties

IUPAC Name

2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-11(2,8-16)7-9-4-3-5-10(6-9)12(13,14)15;/h3-6H,7-8,16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUPVLORCGYHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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